5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide
Description
5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide is a synthetic small molecule featuring a brominated furan carboxamide core linked to a 1-methylimidazole sulfonamide group via an ethyl spacer.
Properties
IUPAC Name |
5-bromo-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O4S/c1-16-6-10(14-7-16)21(18,19)15-5-4-13-11(17)8-2-3-9(12)20-8/h2-3,6-7,15H,4-5H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWMWOPFRZULJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole derivatives, a key component of this compound, are known to interact with a diverse range of biological targets due to their versatile chemical structure.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings in their structure.
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability.
Biological Activity
5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring, a sulfonamide group, and a bromine atom, which may contribute to its biological properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : The sulfonamide moiety is known to interact with cellular pathways that lead to programmed cell death.
- Antiproliferative Effects : Research indicates that derivatives of similar compounds can exhibit significant antiproliferative effects on various cancer cell lines.
Efficacy Against Cancer Cell Lines
Table 1 summarizes the cytotoxic effects of this compound against different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis |
| U-937 (Leukemia) | 12.50 | Inhibition of proliferation |
| A549 (Lung) | 20.00 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
Research has indicated that modifications in the chemical structure can significantly affect biological activity. The presence of the bromine atom and the sulfonamide group enhances the compound's ability to interact with target proteins.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines, suggesting potential as effective anticancer agents .
- Mechanistic Studies : Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner, with significant increases in caspase-3 activation observed in treated cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of furan carboxamide derivatives modified with sulfonamide or heterocyclic substituents. Below is a systematic comparison with analogs identified in the evidence:
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations
Functional Group Variations: The target compound’s imidazole sulfonamide group distinguishes it from analogs like CAS 356562-30-6 (cyclohexenyl) and CAS 921074-49-9 (tetrazole). Imidazole sulfonamides are known for hydrogen-bonding capabilities and interactions with metal ions, which may enhance binding specificity compared to purely hydrophobic substituents . The brominated furan is a conserved feature in CAS 356562-30-6 and CAS 921074-49-9, suggesting its role in electronic or steric modulation.
This suggests shared synthetic challenges, such as optimizing reaction yields for sterically hindered intermediates.
Research Findings and Limitations
- Biological Activity: No direct data on the target compound’s activity is available in the evidence.
- Structure-Activity Relationship (SAR) : The absence of sulfonamide or brominated furan in CAS 923113-41-1 underscores the importance of these groups in the target compound’s hypothesized mechanism.
- Data Gaps : Detailed pharmacokinetic or toxicity profiles, enzymatic assays, and crystallographic binding data are unavailable in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
